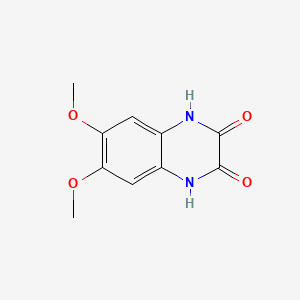

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346648 | |

| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4784-02-5 | |

| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the foundational chemistry of the quinoxaline scaffold. We present a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on the extensive pharmacology of quinoxaline derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery, providing both theoretical insights and practical methodologies for the investigation of this promising compound.

Introduction: The Quinoxaline Scaffold and the Emergence of this compound

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1][2] The fusion of a benzene and a pyrazine ring confers a unique electronic and structural profile, making the quinoxaline nucleus a "privileged scaffold" in medicinal chemistry.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6][7]

The subject of this guide, this compound, is a specific derivative that has, to date, been the subject of limited direct investigation. However, its structural features—the quinoxaline core, the electron-donating methoxy groups, and the dihydroxy substituents—suggest a high potential for biological activity. The dihydroxy groups at the 2 and 3 positions are expected to exist in tautomeric equilibrium with the more stable 1,4-dihydro-6,7-dimethoxyquinoxaline-2,3-dione form.[8] This tautomerism is a critical consideration in its synthesis, reactivity, and biological interactions.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for the study of this compound. By leveraging data from analogous structures, we will explore its synthesis, predict its chemical properties, and propose avenues for future research into its therapeutic applications.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data available for structurally similar compounds, such as 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione and 6,7-dimethylquinoxaline-2,3-dione.[8][9]

| Property | Predicted Value | Basis for Prediction |

| IUPAC Name | 6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | Based on the more stable tautomeric form. |

| Molecular Formula | C₁₀H₁₀N₂O₄ | Elemental composition. |

| Molecular Weight | 222.20 g/mol | Calculated from the molecular formula.[9] |

| Appearance | Likely a crystalline solid | General property of quinoxaline-2,3-diones. |

| Melting Point | >300 °C (decomposes) | High melting points are characteristic of quinoxaline-2,3-diones due to intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and aqueous base. | Inferred from the properties of related quinoxaline-2,3-diones. |

| pKa | ~7-8 (for N-H protons) | Estimated based on the acidic nature of the amide protons in the dione tautomer. |

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are as follows:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be relatively simple. Two singlets would be observed for the aromatic protons at C5 and C8, likely in the range of δ 7.0-7.5 ppm. The two methoxy groups at C6 and C7 would appear as a singlet at approximately δ 3.8-4.0 ppm, integrating to six protons. A broad singlet corresponding to the two N-H protons of the dione tautomer would be expected in the downfield region (δ 10-12 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the dione form around δ 155-165 ppm. The aromatic carbons substituted with methoxy groups (C6 and C7) would resonate at approximately δ 140-150 ppm, while the other aromatic carbons would appear in the δ 110-130 ppm region. The methoxy carbons would produce a signal around δ 55-60 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide groups in the dione tautomer, typically in the range of 1650-1720 cm⁻¹.[10] N-H stretching vibrations would be observed as a broad band between 3100 and 3400 cm⁻¹. C-O stretching of the methoxy groups would appear around 1200-1280 cm⁻¹ and 1020-1075 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be in the 1450-1600 cm⁻¹ region.[11]

-

Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular weight of the compound.[12] Fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO) from the dione ring.

Synthesis and Characterization: A Proposed Methodology

The synthesis of this compound (in its dione tautomeric form) can be achieved through a well-established and efficient one-pot condensation reaction.[13] The proposed method involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with oxalic acid.

Rationale for Synthetic Approach

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for the synthesis of the quinoxaline core.[14] The use of oxalic acid as the dicarbonyl component directly yields the desired quinoxaline-2,3-dione. 4,5-dimethoxy-1,2-phenylenediamine is the logical precursor to introduce the methoxy groups at the 6 and 7 positions of the quinoxaline ring. This method is advantageous due to its simplicity, high atom economy, and often high yields.[13]

Proposed Synthetic Workflow

References

- 1. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. scialert.net [scialert.net]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione: A Scaffold of Neurological Interest

Introduction: The Quinoxaline-2,3-dione Core in Neuropharmacology

The quinoxaline-2,3-dione scaffold is a cornerstone in the field of neuropharmacology, primarily recognized for its potent antagonism of ionotropic glutamate receptors.[1] These receptors, including AMPA, kainate, and NMDA, are fundamental to excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a range of neuropathological conditions, making them a critical target for therapeutic intervention. This guide provides a comprehensive technical overview of a specific derivative, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and its putative role in drug discovery, supported by established methodologies and insights into its mechanism of action.

Core Compound Identification and Physicochemical Properties

The subject of this guide is the heterocyclic organic compound identified by the following:

-

IUPAC Name: 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione

-

Synonyms: 2,3-Dihydroxy-6,7-dimethoxyquinoxaline

-

CAS Number: 4784-02-5[2]

-

Molecular Formula: C₁₀H₁₀N₂O₄[2]

-

Molecular Weight: 222.2 g/mol [2]

This compound features a bicyclic system composed of a benzene ring fused to a pyrazine ring. The key functional groups are the two methoxy groups at the 6 and 7 positions of the benzene ring and the dione functionality on the pyrazine ring. The latter exists in tautomeric equilibrium with the dihydroxy form, though the dione form is generally more stable.

Table 1: Physicochemical Properties of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione and the Parent Compound

| Property | 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione | Quinoxaline-2,3(1H,4H)-dione (Parent Compound) | Source(s) |

| Appearance | White to off-white solid (predicted) | White to off-white solid | [3] |

| Melting Point | >300 °C (predicted) | >300 °C | [3] |

| Boiling Point | Decomposes before boiling (predicted) | Decomposes before boiling | [3] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF (predicted) | Soluble in polar organic solvents | [4] |

Note: Experimental data for the substituted compound is limited; properties are inferred from the parent compound and general chemical principles.

Synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione: A Self-Validating Protocol

The synthesis of quinoxaline-2,3-diones is a well-established chemical transformation, typically achieved through the condensation of an o-phenylenediamine derivative with an α-dicarbonyl compound. For 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, the logical and field-proven precursors are 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid.

Experimental Protocol: Condensation Synthesis

This protocol is adapted from established methods for the synthesis of similar quinoxaline-2,3-dione derivatives.[5]

Materials:

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

2M Hydrochloric acid

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and vacuum filtration apparatus

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

-

Acidic Medium: Add a sufficient volume of 2M hydrochloric acid to dissolve the reactants with stirring. The acidic environment catalyzes the condensation reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.

-

Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, will precipitate out of the solution.

-

Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted starting materials and acid. A subsequent wash with a small amount of cold ethanol can aid in drying.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Expected Outcome: A white to off-white crystalline solid. The yield is anticipated to be high, typically in the range of 80-90%, based on similar reported syntheses.

Caption: Synthetic workflow for 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione.

Biological Activity and Potential in Drug Development

The primary therapeutic interest in the quinoxaline-2,3-dione scaffold lies in its ability to antagonize ionotropic glutamate receptors.[1] While specific biological data for 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione is not extensively reported in publicly available literature, its activity can be inferred from structure-activity relationship (SAR) studies of related compounds.

Mechanism of Action: Glutamate Receptor Antagonism

Quinoxaline-2,3-diones are competitive antagonists at the glutamate binding site of AMPA and kainate receptors.[6] Some derivatives also exhibit activity at the glycine co-agonist site of the NMDA receptor.[7] By binding to these receptors, they prevent the binding of the endogenous ligand, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of cations (Na⁺ and Ca²⁺). This blockade of excitatory signaling is the basis for their neuroprotective effects.

Caption: Competitive antagonism at the AMPA receptor by 6,7-dimethoxyquinoxaline-2,3-dione.

Structure-Activity Relationship (SAR) Insights

SAR studies on quinoxaline-2,3-diones have revealed key structural features that influence their potency and selectivity:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly impact activity. Electron-withdrawing groups, such as nitro and cyano groups, have been shown to enhance potency at AMPA and kainate receptors.[8][9] The effect of electron-donating methoxy groups at the 6 and 7 positions, as in our target compound, is less documented but may modulate the electronic properties and binding affinity of the molecule.

-

N-Substitution: Substitution on the nitrogen atoms of the pyrazine ring can alter the compound's properties. For instance, the introduction of an amino acid moiety can convert an antagonist into an agonist.

Therapeutic Potential

Given the established role of glutamate excitotoxicity in various neurological disorders, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione and its derivatives represent a promising scaffold for the development of drugs for:

-

Neurodegenerative Diseases: Conditions such as Alzheimer's, Parkinson's, and Huntington's disease, where neuronal death is a key pathological feature.

-

Epilepsy: By reducing excessive excitatory neurotransmission, these compounds could have anticonvulsant properties.

-

Ischemic Stroke: Limiting the excitotoxic cascade following a stroke can help to reduce neuronal damage.

Future Directions and Conclusion

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is a structurally intriguing member of the well-validated quinoxaline-2,3-dione class of glutamate receptor antagonists. While specific biological data for this derivative is sparse, its straightforward synthesis and the established neuropharmacological profile of its parent scaffold make it a valuable compound for further investigation.

Future research should focus on:

-

Detailed Pharmacological Characterization: In vitro binding and functional assays are needed to determine the IC₅₀/EC₅₀ values of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione at AMPA, kainate, and NMDA receptors to understand its potency and selectivity profile.

-

In Vivo Efficacy Studies: Evaluation in animal models of neurological disorders will be crucial to ascertain its therapeutic potential.

-

Lead Optimization: The 6,7-dimethoxy substitution provides a platform for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 6-cyano-7-nitroquinoxaline-2,3-dione on nicotinic receptor subunit transcript expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dihydroxyquinoxalines

Introduction: The Versatility of the 2,3-Dihydroxyquinoxaline Scaffold

2,3-Dihydroxyquinoxaline, also known by its tautomeric form quinoxaline-2,3(1H,4H)-dione, is a heterocyclic compound composed of a benzene ring fused to a pyrazine ring with hydroxyl groups at the 2 and 3 positions.[1] This core structure has garnered significant attention in medicinal chemistry due to its remarkable versatility as a scaffold for the development of novel therapeutic agents.[2] The unique electronic and structural features of the quinoxaline nucleus allow for a wide range of chemical modifications, leading to derivatives with diverse biological activities.[2][3] This guide provides a comprehensive overview of the established and emerging therapeutic targets of 2,3-dihydroxyquinoxalines, with a focus on their applications in neuroprotection and oncology. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for target validation.

I. Ionotropic Glutamate Receptors: Key Targets in Neuroprotection

A primary and well-established area of therapeutic interest for 2,3-dihydroxyquinoxaline and its derivatives is their antagonistic activity at ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[1] Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and its over-activation can lead to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic stroke.[1][4]

A. AMPA and Kainate Receptor Antagonism

Quinoxalinediones have been identified as potent and competitive antagonists of non-NMDA glutamate receptors, which include AMPA and kainate receptors.[5] By blocking these receptors, 2,3-dihydroxyquinoxaline derivatives can inhibit the excessive influx of calcium ions into neurons, thereby mitigating the downstream neurotoxic cascades.[1] This mechanism of action makes them promising candidates for the treatment of conditions characterized by excessive glutamate transmission.

Derivatives of 2,3-dihydroxyquinoxaline, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), are high-affinity AMPA receptor antagonists.[6][7] The quinoxaline template has served as a foundational structure for the development of numerous competitive AMPA receptor antagonists with improved potency, selectivity, and pharmacokinetic properties.[4]

B. NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is another critical target for quinoxaline-based compounds. While some derivatives are direct competitive antagonists at the glutamate binding site, a significant number of quinoxaline derivatives act as antagonists at the glycine co-agonist site of the NMDA receptor.[6][7] For instance, certain 5-aminomethylquinoxaline-2,3-diones exhibit activity at the glycine-binding site of NMDA receptors in addition to their primary AMPA receptor antagonism.[8] This dual activity can be advantageous in providing broad-spectrum neuroprotection.

Furthermore, structure-activity relationship studies have led to the development of potent and selective competitive NMDA antagonists based on the quinoxaline scaffold.[9] For example, α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid demonstrates high affinity for the NMDA receptor.[9]

Signaling Pathway: Glutamate Receptor-Mediated Excitotoxicity

Caption: Inhibition of Glutamate-Mediated Excitotoxicity by 2,3-Dihydroxyquinoxaline Derivatives.

II. Protein Kinases: Prime Targets in Oncology

The quinoxaline scaffold is a privileged structure in the design of protein kinase inhibitors, a cornerstone of modern cancer therapy.[10][11] Many quinoxaline derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation, survival, and angiogenesis.[12]

A. Tyrosine Kinases

Quinoxaline-based compounds have shown significant potential as inhibitors of several receptor and non-receptor tyrosine kinases.[10][11]

-

Epidermal Growth Factor Receptor (EGFR): Derivatives of quinoxaline have been explored as inhibitors of EGFR, including drug-resistant mutants like L858R/T790M/C797S.[13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, and several quinoxaline-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[14]

-

Other Tyrosine Kinases: The quinoxaline scaffold has also been utilized to develop inhibitors against other important tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFR), c-Met, and Abelson tyrosine-protein kinase (Abl).[11][12][15]

B. Serine/Threonine Kinases

-

Glycogen Synthase Kinase 3β (GSK-3β): Novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer and neurodegenerative disorders.[16]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase Signaling

Caption: Mechanism of Action of Quinoxaline-based Receptor Tyrosine Kinase Inhibitors.

III. Other Potential Therapeutic Targets

The therapeutic potential of 2,3-dihydroxyquinoxalines extends beyond glutamate receptors and protein kinases.

-

Wnt/β-catenin Signaling Pathway: A 2,3,6-trisubstituted quinoxaline derivative has been shown to inhibit the Wnt/β-catenin signaling pathway by down-regulating the expression of target genes like cyclin D1, leading to cell cycle arrest.[2]

-

Antimicrobial and Antifungal Targets: Various quinoxaline derivatives have demonstrated antibacterial, and antifungal activities, suggesting their potential to target microbial-specific enzymes or cellular processes.[17][18][19]

-

Herpes Simplex Virus (HSV) Thymidine Kinase: 2,3-dihydroxyquinoxaline has been reported to be an inducer of the ATPase activity of HSV thymidine kinase.[20]

-

Antioxidant Properties: The chemical structure of 2,3-dihydroxyquinoxaline confers antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[21]

IV. Experimental Protocols for Target Validation

The following are generalized protocols for validating the interaction of 2,3-dihydroxyquinoxaline derivatives with their potential targets.

A. Radioligand Binding Assays for Glutamate Receptors

Objective: To determine the affinity of test compounds for AMPA, kainate, or NMDA receptors.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or hippocampus).

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine for the NMDA receptor glycine site) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

B. In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase.

Methodology:

-

Assay Setup: In a microplate format, combine the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.

-

Compound Addition: Add varying concentrations of the 2,3-dihydroxyquinoxaline derivative to the wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assays: Using ATP-detection reagents that measure the amount of remaining ATP after the kinase reaction.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.

C. Cell-Based Assays

Objective: To evaluate the functional effects of the compounds on cellular processes mediated by the target.

1. Cell Proliferation Assay (for Anticancer Agents):

-

Cell Culture: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

2. Neuronal Viability Assay (for Neuroprotective Agents):

-

Cell Culture: Culture primary neurons or neuronal cell lines.

-

Induction of Excitotoxicity: Expose the cells to an excitotoxic agent (e.g., high concentrations of glutamate or NMDA).

-

Compound Treatment: Co-treat the cells with the excitotoxic agent and varying concentrations of the 2,3-dihydroxyquinoxaline derivative.

-

Viability Assessment: Measure cell viability using methods like the LDH release assay or live/dead cell staining.

-

Data Analysis: Determine the concentration of the compound that provides significant neuroprotection.

V. Quantitative Data Summary

| Compound Class | Target | Assay | Key Findings | Reference |

| Quinoxalinediones (e.g., CNQX, DNQX) | AMPA/Kainate Receptors | Radioligand Binding | High-affinity antagonists | [6][7] |

| 5-Aminomethylquinoxaline-2,3-diones | AMPA and NMDA (glycine site) Receptors | Radioligand Binding, In vivo anticonvulsant models | Potent and selective AMPA antagonists with some activity at the NMDA glycine site | [8] |

| α-Amino-3-(phosphonoalkyl)-2-quinoxalinepropanoic acids | NMDA Receptor | [³H]CPP Binding, [³H]TCP Binding, NMDA-induced seizure model | Potent and selective NMDA antagonists | [9] |

| Quinoxalinone derivatives | EGFR (L858R/T790M/C797S) | Enzymatic Assay, Cell Growth Inhibition | Nanomolar IC₅₀ values against mutant EGFR | [13] |

| Quinoxaline-2(1H)-one derivatives | VEGFR-2 | Enzymatic Assay, Anti-proliferative Assays | Potent inhibition of VEGFR-2 with low micromolar IC₅₀ values | [14] |

| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | GSK-3β | In vitro kinase assay | Potent inhibitor with an IC₅₀ of 0.18 µM | [16] |

Conclusion

The 2,3-dihydroxyquinoxaline scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important molecular targets, most notably ionotropic glutamate receptors for neuroprotection and various protein kinases for cancer therapy. The continued exploration of the chemical space around this privileged core, coupled with robust target validation using the experimental approaches outlined in this guide, holds immense promise for the discovery of next-generation therapeutics for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]

- 14. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arcjournals.org [arcjournals.org]

- 19. ijpda.org [ijpda.org]

- 20. CAS 15804-19-0: 2,3-Dihydroxyquinoxaline | CymitQuimica [cymitquimica.com]

- 21. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. As a prominent metabolite of drugs like Caroverine, understanding its physicochemical properties is paramount for the development of robust analytical methods, stable formulations, and accurate pharmacokinetic profiling. This document details the compound's solubility in various media, explores its stability under stress conditions as mandated by international guidelines, and presents validated methodologies for its assessment. It is intended to serve as an essential resource for researchers, analytical scientists, and formulation experts in the pharmaceutical industry.

Introduction: The Scientific Imperative

This compound is a member of the quinoxaline class of compounds, which are recognized for a wide array of biological activities.[1][2] Quinoxalines are integral to numerous marketed drugs, highlighting their importance in modern medicine.[3] The title compound is of particular interest as it is a major metabolite of Caroverine, a drug investigated for its effects as an NMDA receptor antagonist in treating conditions like cochlear synaptic tinnitus.[4][5]

The journey from a promising molecule to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which formulation development, bioavailability enhancement, and regulatory approval are built. Poor solubility can terminate the development of an otherwise potent drug candidate, while uncharacterized instability can lead to loss of efficacy and the formation of potentially toxic degradants.

This guide moves beyond a simple recitation of facts. It aims to provide a mechanistic understanding of why this compound behaves as it does and how to rigorously characterize this behavior. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).

Core Physicochemical & Structural Properties

To predict and interpret the solubility and stability of this compound, one must first understand its molecular structure. The molecule consists of a quinoxaline core (a fused benzene and pyrazine ring) substituted with two hydroxyl (-OH) groups at the 2 and 3 positions and two methoxy (-OCH₃) groups at the 6 and 7 positions.

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrazine ring and the oxygen atoms of the methoxy groups act as hydrogen bond acceptors. This extensive hydrogen bonding capability is a primary determinant of its interaction with protic solvents like water and alcohols.

-

Ionization (pKa): The hydroxyl groups attached to the heterocyclic ring impart acidic properties. The exact pKa values are not widely published, but the dihydroxyquinoxaline structure suggests it can exist in various protonated/deprotonated states depending on the pH of the medium. This is a critical factor governing its aqueous solubility.

-

Lipophilicity (LogP): The aromatic core and methoxy groups contribute to the lipophilicity of the molecule. The interplay between the hydrophilic hydroxyl groups and the lipophilic core will dictate its solubility in both aqueous and organic media.

Solubility Profile: A Quantitative Assessment

Solubility dictates a compound's dissolution rate and bioavailability, making its characterization a critical early-stage development activity.

Predicted Solubility in Common Solvents

While specific experimental data for this compound is not abundant in public literature, we can predict its solubility based on the general behavior of quinoxaline derivatives.[1][6] The presence of both polar hydroxyl groups and a larger aromatic system suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules.[1] |

| Protic Polar | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the hydroxyl groups, facilitating dissolution. Solubility may improve with heating.[1] |

| Aqueous Media | Water, Buffered Solutions | pH-Dependent | Low solubility is expected at neutral pH due to the crystalline nature of similar dihydroxyquinoxalines.[2] Solubility will significantly increase in basic solutions (pH > pKa) where the hydroxyl groups deprotonate to form soluble salts. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity may be sufficient to dissolve the compound, but less effective than polar aprotic solvents.[1] |

| Non-polar | Hexane, Heptane | Very Low / Insoluble | The high polarity of the dihydroxy moiety makes it incompatible with non-polar solvents. Often used as anti-solvents for crystallization.[1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Methanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters (PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration & Dilution: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining microparticles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[7] Calculate the concentration against a standard curve.

Causality and Trustworthiness: Using an excess of solid ensures that a true saturated solution is achieved. The extended equilibration time (24-48 hours) allows the dissolution process to reach thermodynamic equilibrium. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration, ensuring the trustworthiness of the result.

Stability Profile: Ensuring Product Integrity and Safety

Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[8] Forced degradation (stress testing) is the cornerstone of this process, designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[9][10]

Forced Degradation: A Predictive Tool

Forced degradation studies expose the drug substance to conditions more severe than those it would encounter during storage.[11] The goal is to achieve a target degradation of 5-20%.[9][11] This level is sufficient to generate and detect primary degradants without destroying the molecule completely.

dot

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in ICH Guideline Q1A(R2).[9][12]

Objective: To investigate the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

Compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol/water).[11]

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

-

Temperature-controlled ovens/water baths.

-

Photostability chamber compliant with ICH Q1B guidelines.[11]

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector and preferably coupled to a mass spectrometer (MS).

Procedure:

-

Control Sample: Prepare a control sample by diluting the stock solution to the target concentration (e.g., 100 µg/mL) with the mobile phase and analyze it immediately (t=0).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize with HCl, dilute, and analyze. Rationale: Base hydrolysis is often faster than acid hydrolysis and may not require heating.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots, dilute, and analyze. Note: Quenching the reaction is generally not necessary as the peroxide is diluted.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid powder in an oven at 80°C.

-

Analyze samples at appropriate time points.[11]

-

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11] A dark control sample must be stored under the same conditions but protected from light.

Data Analysis:

-

Assay: Calculate the percentage of the parent compound remaining.

-

Degradation Products: Quantify the percentage of each degradation product formed.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant products have been detected.

-

Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.

dot

Caption: Key factors influencing chemical stability.

Summary and Recommendations for Handling & Storage

Based on the structural analysis and established principles for quinoxaline derivatives, the following recommendations are provided to ensure the integrity of this compound during research and development.

Table 2: Summary of Properties and Handling Recommendations

| Property | Key Characteristics | Storage & Handling Recommendations |

| Aqueous Solubility | Poor at neutral pH; expected to be highly soluble in basic media (pH > 9-10). | For aqueous solutions, use a buffered system or adjust pH to the alkaline range. Prepare fresh solutions as needed. |

| Organic Solubility | High solubility in polar aprotic solvents (DMSO, DMF). Good solubility in lower alcohols (Methanol, Ethanol). | Use DMSO for preparing high-concentration stock solutions for in-vitro screening. Minimize water content in organic solutions to prevent precipitation. |

| Solid-State Stability | Likely to be sensitive to light and potentially heat. The dihydroxy functionality may be susceptible to oxidation. | Store solid material in well-sealed, amber-colored containers at controlled room temperature or refrigerated (2-8°C).[13] Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is observed. |

| Solution-State Stability | Susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. | Prepare solutions fresh daily. If storage is required, store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Buffer solutions to a stable pH range if identified. |

Conclusion

The successful development of any pharmaceutical agent relies on a meticulous characterization of its physicochemical properties. For this compound, its solubility is fundamentally governed by the pH of the medium, while its stability is challenged by common environmental and chemical stressors. The protocols and principles outlined in this guide provide a robust framework for scientists to generate reliable data, enabling informed decisions in analytical method development, formulation design, and stability assessment. Adherence to these scientifically-grounded and regulatory-compliant methodologies is essential for advancing research and ensuring the quality and safety of potential new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]

- 4. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Quinoxaline CAS#: 91-19-0 [amp.chemicalbook.com]

Natural occurrence of dimethoxyquinoxaline compounds

An In-depth Technical Guide to the Natural Occurrence of Dimethoxyquinoxaline Compounds

Abstract

Quinoxaline scaffolds are pivotal in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including antimicrobial and cytotoxic effects. While synthetic routes to quinoxaline derivatives are well-established, their natural occurrence is notably less common. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural landscape of quinoxaline-related compounds. It acknowledges the rarity of simple dimethoxyquinoxalines in nature and instead focuses on closely related, naturally occurring analogs, their sources, and proven methodologies for their discovery and characterization. We delve into the biosynthetic plausibility, detail an exemplary workflow for isolation and identification from promising microbial sources, and discuss the therapeutic potential that drives the search for these unique heterocyclic compounds.

Introduction: The Quinoxaline Scaffold in Nature and Medicine

Quinoxalines, heterocyclic aromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a "privileged structure" in medicinal chemistry. Their derivatives have been extensively explored and developed as therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1][2]. Synthetic antibiotics such as Echinomycin and Triostin A, which contain a quinoxaline core, are known to be effective against Gram-positive bacteria[3].

Despite their significance in synthetic and medicinal chemistry, quinoxaline derivatives are encountered infrequently in nature[2][3]. This rarity enhances their value as novel discovery targets. This guide focuses specifically on dimethoxy-substituted quinoxalines, exploring their known natural context, which is primarily limited to microbial sources, and providing a framework for their future discovery and isolation.

Catalog of Naturally Occurring Quinoxaline Derivatives

While simple, isolated dimethoxyquinoxaline compounds are not widely reported from natural sources, the foundational quinoxaline structure does appear, often in more complex forms or as derivatives. Microbial sources, particularly bacteria of the genus Streptomyces, are the most notable producers of these related compounds.

| Compound Class | Specific Example | Natural Source | Reported Biological Activity |

| Quinoxaline 1,4-Dioxides | 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide | Streptomyces ambofaciens | Inhibition of Gram-positive bacteria |

| Anthraquinone-fused Enediynes | Tiancimycins | Streptomyces sp. CB03234 | Potent cytotoxicity against various cancer cell lines[4] |

| Thiodepsipeptides | Thiocoraline | Micromonospora sp. ML1 (from marine invertebrate) | Antitumor[5] |

Promising Natural Sources for Discovery

The search for novel quinoxaline alkaloids is best directed toward environments known for complex and competitive microbial ecosystems, which drive the evolution of unique secondary metabolites.

-

Marine Microorganisms: The marine environment, particularly host-associated microbes, is a frontier for natural product discovery[6]. Bacteria of the genus Streptomyces and Micromonospora, often isolated from marine sediments or invertebrates like sponges, are prolific sources of novel alkaloids and antibiotics[5][6][7]. Their genomes contain numerous biosynthetic gene clusters (BGCs) that encode for the production of diverse, specialized metabolites[8]. The discovery of quinoxaline-1,4-dioxides and complex quinoxaline-containing peptides from these microbes underscores their potential as a source for new dimethoxyquinoxaline compounds.

-

Marine Sponges (Porifera): Sponges are a rich source of unique, bioactive alkaloids[9][10][11]. While many of these are pyrrole-imidazole or manzamine alkaloids, the sheer chemical diversity produced by sponges and their symbiotic microorganisms makes them a prime target for bioprospecting efforts aimed at discovering new heterocyclic scaffolds[12][13].

-

Filamentous Fungi: Fungi, including endophytic and marine-derived species, are well-documented producers of cytotoxic and antimicrobial alkaloids[14][15][16][17][18]. Although a dimethoxyquinoxaline has not yet been reported, the known capacity of fungi to produce a vast array of complex aromatic compounds makes them a logical and promising area for investigation.

Biosynthetic Plausibility

While a specific biosynthetic pathway for dimethoxyquinoxalines has not been elucidated, we can infer a probable route based on the biosynthesis of related heterocyclic alkaloids. The quinoxaline core is likely assembled from precursors derived from primary metabolism. A plausible hypothesis involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound.

The methoxy groups themselves are typically installed by O-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl donor. This methylation step can occur either early in the pathway, modifying an initial precursor, or as a late-stage tailoring step after the core ring system is formed.

Exemplary Protocol: Isolation and Characterization of Quinoxaline Alkaloids from Microbial Cultures

This section provides a generalized, field-proven workflow for the discovery, isolation, and identification of novel dimethoxyquinoxaline compounds from a promising microbial source, such as a marine-derived Streptomyces strain. The causality for each experimental choice is explained to provide a framework for methodological adaptation.

Workflow Overview Diagram

Caption: Generalized workflow for the isolation and identification of novel microbial natural products.

Step-by-Step Methodology

Step 1: Large-Scale Fermentation

-

Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the target microorganism (Streptomyces sp.).

-

Incubate in a shaker incubator (28°C, 200 rpm) for 7-14 days until dense growth is achieved.

-

Rationale: Liquid culture allows for scalable production and easier extraction of secreted secondary metabolites compared to solid-phase fermentation. The incubation time is optimized to coincide with the stationary phase of growth, when secondary metabolite production is often maximal.

-

Step 2: Extraction

-

Separate the biomass from the culture broth via centrifugation or filtration.

-

Exhaustively extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the biomass separately with methanol or acetone to capture intracellular compounds.

-

Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

Rationale: Ethyl acetate is a solvent of intermediate polarity, effective at extracting a wide range of secondary metabolites, including alkaloids, while leaving behind highly polar components like sugars and salts. Extracting the biomass ensures the recovery of compounds that are not secreted into the medium.

-

Step 3: Primary Fractionation (VLC)

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the dried material onto a silica gel column for Vacuum Liquid Chromatography (VLC).

-

Elute the column with a step gradient of increasing polarity (e.g., starting with 100% hexane, progressing to hexane/ethyl acetate mixtures, and ending with ethyl acetate/methanol mixtures).

-

Collect 5-10 large fractions and analyze each by Thin Layer Chromatography (TLC).

-

Rationale: VLC is a rapid, low-resolution technique used to separate the complex crude extract into simpler fractions based on polarity. This simplifies the subsequent purification steps. A portion of each fraction should be set aside for bioactivity screening to guide the purification process toward the most promising compounds.

-

Step 4: Bioassay-Guided Purification

-

Subject the fractions from VLC to bioactivity screening (e.g., antimicrobial assays against a panel of test organisms or cytotoxicity assays against cancer cell lines).

-

Select the most active fraction for further purification.

-

Purify the active fraction using size-exclusion chromatography (e.g., Sephadex LH-20 column with methanol as the mobile phase) to separate compounds by size.

-

Rationale: Bioassay-guided fractionation is a powerful strategy that focuses purification efforts only on the components with the desired biological effect, saving significant time and resources. Sephadex LH-20 is effective at removing pigments and separating compounds with different aromaticity and molecular weight.

-

Step 5: High-Resolution Purification (HPLC)

-

Further purify the active sub-fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).

-

Use a gradient elution system, typically with water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape).

-

Monitor the elution profile with a UV detector (quinoxalines typically absorb strongly in the UV range) and collect peaks corresponding to pure compounds.

-

Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity, which is often the final step required to obtain a compound in pure form (>95%).

-

Step 6: Structure Elucidation

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the pure compound. This allows for the unambiguous calculation of the molecular formula.

-

NMR Spectroscopy:

-

¹H NMR: Identifies the number and types of protons, their chemical environment, and their coupling patterns. For a dimethoxyquinoxaline, this would reveal aromatic protons and two characteristic methoxy singlets.

-

¹³C NMR: Determines the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum is critical for piecing together the entire molecular scaffold, for example, by correlating the methoxy protons to their point of attachment on the quinoxaline ring.

-

Rationale: The combination of HRMS and a full suite of NMR experiments is the gold standard for determining the complete, unambiguous chemical structure of a novel natural product.

-

Biological Activity and Future Perspectives

The impetus for searching for novel dimethoxyquinoxalines is the broad and potent bioactivity of the quinoxaline class as a whole. Any newly discovered natural derivatives would be high-priority candidates for a range of biological assays, including:

-

Antimicrobial Activity: Testing against panels of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.

-

Antifungal Activity: Screening against pathogenic yeasts and molds.

-

Cytotoxicity: Evaluating the compound's ability to inhibit the growth of various human cancer cell lines.

-

Enzyme Inhibition: Given that many quinoxaline-based drugs are kinase inhibitors, testing against a panel of protein kinases is a logical step.

The discovery of a novel, naturally occurring dimethoxyquinoxaline would be a significant achievement, providing a new chemical scaffold for derivatization and optimization in drug development programs. The unique substitution patterns and stereochemistry often found in natural products can provide valuable insights into structure-activity relationships that are difficult to predict through synthetic chemistry alone.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combinatorial metabolic engineering of Streptomyces sp. CB03234-S for the enhanced production of anthraquinone-fused enediyne tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the biosynthesis pathway of the antitumor thiocoraline from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Komodoquinone A, a novel neuritogenic anthracycline, from marine Streptomyces sp. KS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic Xanthone-Anthraquinone Heterodimers from an Unidentified Fungus of the Order Hypocreales (MSX 17022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Cytotoxic Potency of Endophytic Fungi Associated with Dysosma difformis, a Study for the Novel Resources of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2,3-Dihydroxyquinoxalines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a nitrogen-containing benzoheterocycle, stands as a privileged structure in the landscape of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a vast spectrum of biological activities, positioning them as promising candidates for therapeutic development.[2][3][4] Among these, 2,3-dihydroxyquinoxaline, also known as quinoxaline-2,3-dione, and its derivatives have garnered significant attention.[1][5] This technical guide provides a comprehensive review of the synthesis, multifaceted biological activities, and therapeutic potential of 2,3-dihydroxyquinoxaline derivatives. We will delve into their mechanisms of action, with a particular focus on their roles as kinase inhibitors and their emerging applications in neurodegenerative diseases, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Quinoxaline Core - A Foundation for Diverse Bioactivity

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a critical pharmacophore in drug discovery.[4][6] The inherent structural features of the quinoxaline nucleus, including its aromaticity and the presence of nitrogen atoms, facilitate crucial interactions with biological targets.[7] This versatility has led to the development of quinoxaline derivatives exhibiting a remarkable array of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects.[2][3][8]

The 2,3-dihydroxyquinoxaline moiety, in particular, provides a unique template for chemical modification, allowing for the generation of extensive libraries of compounds with tailored biological activities.[1] This guide will explore the chemical tractability of this core structure and its translation into a rich pipeline of medicinally relevant molecules.

Synthetic Strategies: From Classical Condensation to Green Chemistry

The synthesis of the 2,3-dihydroxyquinoxaline core is a pivotal step in the development of its derivatives. The most established and widely utilized method involves the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[1][5]

Classical Reflux Condensation: A Time-Honored Method

This traditional approach remains a staple in many laboratories for its reliability.

Experimental Protocol: Classical Synthesis of 2,3-Dihydroxyquinoxaline [1]

-

Materials:

-

o-Phenylenediamine (1.1 g)

-

Oxalic acid (2.1 g)

-

4N Hydrochloric acid

-

Rectified spirit (Ethanol)

-

Distilled water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

-

Procedure:

-

Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit in a round-bottom flask.

-

In a separate beaker, prepare a warm solution of 2.1 g of oxalic acid in 8 mL of rectified spirit.

-

Add the warm oxalic acid solution to the o-phenylenediamine solution.

-

Add 8 mL of 4N hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 1-2 hours.

-

Allow the mixture to cool, and collect the precipitated product by filtration using a Büchner funnel.

-

Wash the product with cold distilled water until the washings are neutral to pH paper.

-

Dry the purified 2,3-dihydroxyquinoxaline.

-

Green Synthesis: A Solvent-Free Grinding Approach

In alignment with the principles of green chemistry, solvent-free methods have been developed to synthesize 2,3-dihydroxyquinoxaline, offering advantages such as reduced environmental impact, shorter reaction times, and often higher yields.[3][9]

Experimental Protocol: Solvent-Free Synthesis of 2,3-Dihydroxyquinoxaline [1][9]

-

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Oxalic acid dihydrate (1 mmol, 0.126 g)

-

-

Equipment:

-

Mortar and pestle

-

-

Procedure:

-

Place 1 mmol of o-phenylenediamine and 1 mmol of oxalic acid dihydrate into a mortar.[1]

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[1]

-

Continue grinding until the solid mixture transforms into a paste or melt.[1]

-

Once the reaction is complete, recrystallize the product from water or a water/ethanol (1:1) mixture to obtain pure 2,3-dihydroxyquinoxaline.[1]

-

Workflow for Synthesis of 2,3-Dihydroxyquinoxaline Derivatives

Caption: Synthetic workflow for 2,3-dihydroxyquinoxaline and its derivatives.

A Spectrum of Biological Activities

Derivatives of 2,3-dihydroxyquinoxaline have demonstrated a broad range of biological activities, making them a versatile scaffold for drug discovery.[5]

Anticancer Activity

Quinoxaline derivatives are a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are essential for cancer cell proliferation and survival.[5]

One of the key targets for many anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of this receptor tyrosine kinase disrupts angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients.[5]

VEGFR-2 Signaling Pathway and Inhibition by Quinoxaline Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Table 1: In Vitro Anticancer Activity of Selected 2,3-Disubstituted Quinoxaline Derivatives [5]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound IV | PC-3 (Prostate) | 2.11 |

| Compound III | PC-3 (Prostate) | 4.11 |

| Compound 11 | MCF-7 (Breast) | 0.81 |

| Compound 13 | MCF-7 (Breast) | 2.91 |

| Compound 11 | HepG2 (Liver) | 1.05 |

Antimicrobial and Antifungal Activity

Several 2,3-disubstituted quinoxaline derivatives have shown significant activity against a variety of Gram-positive and Gram-negative bacteria.[2][5] A proposed mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5]

Furthermore, certain quinoxaline derivatives have demonstrated potential as antifungal agents.[5] Their mechanism of action can involve the disruption of the fungal cell membrane's integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway.[5]

Antiviral Activity

The quinoxaline scaffold has been identified as a core moiety in the design of novel antiviral agents, including those targeting HIV.[10] For instance, some 6-chloro-7-fluoroquinoxaline derivatives have shown promising activity against HIV-1 reverse transcriptase.[10]

Mechanism of Action: A Focus on Kinase Inhibition

A significant body of research has highlighted the role of quinoxaline derivatives as potent kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The structural characteristics of the quinoxaline ring system allow it to interact effectively with the active sites of various kinases.[7]

Recent studies have focused on designing quinoxaline derivatives as dual inhibitors of Pim-1/2 kinases, which are overexpressed in various hematologic and solid tumors.[11] Additionally, novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, demonstrating potential as both anticancer and anti-inflammatory agents.[12]

Therapeutic Potential in Neurodegenerative Diseases

Emerging research has pointed towards the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases.[13] Kainate receptors, a type of ionotropic glutamate receptor, are implicated in the development of such disorders.[14][15] Studies have investigated the structure-activity relationship of N1-substituted quinoxaline-2,3-diones as antagonists of kainate receptors.[14][15]

Furthermore, certain quinoxaline derivatives have shown high affinity for β-amyloid aggregates, which are characteristic plaques found in the brains of Alzheimer's disease patients.[16] This suggests their potential use as imaging agents for the diagnosis of Alzheimer's disease.[16]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinoxaline scaffold has been instrumental in optimizing the biological activity of its derivatives.[7] SAR studies have revealed key structural features that govern their efficacy and selectivity. For instance, in the context of anticancer activity, the nature and position of substituents on the quinoxaline ring have been shown to significantly influence cytotoxicity.[17] Similarly, for anticonvulsant activity, the attachment of hydrogen bond donor and acceptor groups at the C-3 position of the quinoxalin-2-one ring has been explored to enhance AMPA receptor antagonism.[18]

General Workflow for the Development of Bioactive Quinoxaline Derivatives

Caption: A general workflow for the development of bioactive quinoxaline derivatives.[5]

Conclusion and Future Perspectives

The 2,3-dihydroxyquinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and advanced screening techniques. The exploration of their potential in treating a wider range of diseases, including complex neurodegenerative disorders, holds significant promise for the future of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of 2,3-dihydroxy-6,7-dimethoxyquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their diverse pharmacological activities, including applications as antagonists for AMPA and NMDA receptors, underscore their importance in drug discovery. The title compound, this compound (which exists in tautomeric equilibrium with 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione), serves as a crucial intermediate for the synthesis of more complex and potentially therapeutic agents. The methoxy groups at the 6 and 7 positions can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This application note details a robust and reproducible method for the synthesis of this compound through the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with oxalic acid.

Chemical Principles and Reaction Mechanism

The synthesis of the quinoxaline ring system is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this specific synthesis, 4,5-dimethoxy-1,2-phenylenediamine serves as the diamine precursor, and oxalic acid provides the two-carbon dicarbonyl synthon.

The reaction proceeds via an acid-catalyzed cyclocondensation mechanism. The key steps are:

-

Nucleophilic Attack: One of the amino groups of the 4,5-dimethoxy-1,2-phenylenediamine acts as a nucleophile, attacking one of the carboxylic acid carbons of oxalic acid.

-

Intermediate Formation: This initial attack leads to the formation of an amide intermediate.

-

Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carboxylic acid group, leading to the formation of a six-membered heterocyclic ring.

-

Dehydration: Subsequent dehydration steps result in the formation of the stable, aromatic quinoxaline-2,3-dione ring system.

The use of a strong acid, such as hydrochloric acid, is crucial to protonate the carbonyl oxygen of oxalic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the less basic aromatic amine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quinoxaline-2,3-diones.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,5-Dimethoxy-1,2-phenylenediamine | ≥98% | Commercially Available | |

| Oxalic Acid Dihydrate | ACS Reagent Grade | Commercially Available | |

| Hydrochloric Acid (4N) | Commercially Available | Prepare by diluting concentrated HCl. | |

| Deionized Water | In-house | ||